Product packaging for Z-DQMD-FMK(Cat. No.:)

Z-DQMD-FMK

Cat. No.: B1573916
M. Wt: 685.72
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-DQMD-FMK is a synthetic, cell-permeable peptide that acts as an irreversible inhibitor of caspase-3, a key enzyme in the apoptosis signaling cascade. Caspase-3 plays a central role in executing programmed cell death by cleaving downstream substrates such as poly(ADP-ribose) polymerase (PARP) and activating DNA fragmentation . This compound is widely used in biomedical research to study caspase-3-dependent apoptotic pathways in conditions such as cancer, neuronal injury, and erythrocyte death (eryptosis) . Its cell permeability and irreversible binding mechanism make it a valuable tool for in vitro and ex vivo experiments .

Properties

Molecular Formula

C29H40FN5O11S

Molecular Weight

685.72

SMILES

COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1

Synonyms

Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone

Origin of Product

United States

Scientific Research Applications

Mechanistic Insights into Apoptosis Inhibition

Z-DQMD-FMK primarily functions as a selective inhibitor of caspases, particularly caspase-3, which plays a crucial role in the apoptotic pathway. By inhibiting this enzyme, this compound can modulate cell death processes in various experimental settings.

Case Study: T Cell Proliferation

In a study examining the effects of this compound on T cell proliferation, it was found that while this compound inhibited apoptosis, it did not restore cell numbers in zinc-deficient conditions. The treatment led to a decrease in intracellular glutathione levels and an increase in reactive oxygen species (ROS), suggesting that oxidative stress is a significant factor in its mechanism of action .

Neuroprotection in Traumatic Brain Injury

This compound has been investigated for its neuroprotective properties in models of traumatic brain injury (TBI). Research indicates that early administration of this compound can improve neurological outcomes and reduce tissue damage associated with necrotic neuronal cell death.

Data Table: Effects on Neurological Function

Study Model Dosage Outcome
Clark et al., 2000CCI Mouse Model160 ng ICVImproved motor recovery on days 7, 14, and 21 post-injury
Recent StudyIn Vitro Necrosis Model20 μM for 24 hoursReduced necrotic cell death; inhibition of calpain activity

In these studies, this compound significantly reduced lesion size and improved behavioral recovery when administered shortly after injury .

Cancer Research Applications

The compound has also been explored for its role in cancer therapy. In particular, it has been shown to interact with apoptosis pathways in cancer cells, influencing their response to treatment.

Case Study: Lung Adenocarcinoma

In experiments involving A549 lung adenocarcinoma cells, pretreatment with this compound did not attenuate apoptosis induced by the chemotherapeutic agent dictamnine (Dic). This suggests that Dic-induced apoptosis occurs independently of caspase-3 activation, highlighting the complexity of apoptotic pathways in cancer cells .

Immune Response Modulation

This compound's ability to inhibit apoptosis has implications for immune response modulation. For instance, it was observed that treatment with this inhibitor decreased apoptosis in lung cells during fungal infections, leading to an increased fungal burden. This indicates that while inhibiting apoptosis can be beneficial in certain contexts, it may also compromise host defense mechanisms .

Summary of Applications

The applications of this compound span various domains within biomedical research:

  • Neuroscience: Neuroprotection following traumatic brain injury.
  • Immunology: Modulation of T cell activation and proliferation.
  • Oncology: Investigation into apoptosis pathways in cancer cells.
  • Infectious Diseases: Impact on host responses to pathogens.

Comparison with Similar Compounds

Comparison with Similar Caspase Inhibitors

Specificity and Target Profiles

Z-DQMD-FMK is compared below with other caspase inhibitors based on target specificity, mechanism, and experimental efficacy:

Table 1: Key Caspase Inhibitors and Their Properties
Compound Target Caspase(s) Mechanism Key Findings in Studies References
This compound Caspase-3 Irreversible Reduces LDH release to 274% in ischemia models; attenuates >60% apoptosis in HTB63 cells . Inhibits PtdSer externalization in eryptosis .
Z-DEVD-FMK Caspase-3 Irreversible Comparable to this compound in inhibiting caspase-3 activity; used in apoptosis assays .
Z-VAD-FMK Pan-caspase Irreversible Broad-spectrum inhibition; attenuates apoptosis in HTB63 and LPS-treated lung epithelia .
Z-IETD-FMK Caspase-8 Irreversible Reduces LDH release to 290% in ischemia; blocks LPS-induced apoptosis via caspase-8 inhibition .
Z-LEHD-FMK Caspase-9 Irreversible Limited efficacy in HTB63 apoptosis; reduces LDH to 292% in ischemia .
Q-VD-OPh Pan-caspase Irreversible Broad inhibition with lower toxicity; effective in eryptosis and neuronal models .

Advantages and Limitations

  • Advantages :
    • Irreversible binding ensures prolonged inhibition, ideal for long-term assays.
    • High specificity reduces off-target effects compared to pan-caspase inhibitors.
  • Limitations: Limited utility in pathways involving upstream caspases (e.g., caspase-8 or -9). Cell permeability varies between analogs; this compound requires pre-treatment (e.g., 30–60 minutes) for optimal uptake .

Preparation Methods

Chemical and Physical Properties Relevant to Preparation

Property Details
Molecular Formula C29H40FN5O11S
Molecular Weight 685.72 g/mol
Chemical Name Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone
CAS Number 767287-99-0
Solubility >10 mM in DMSO; insoluble in ethanol and water
Storage Conditions Store at -20°C, desiccated

The compound is characterized by high solubility in dimethyl sulfoxide (DMSO), exceeding 10 mM, which is essential for preparing concentrated stock solutions for experimental use.

Preparation Protocols for Stock Solutions

Solvent Selection:
DMSO is the preferred solvent due to the compound’s high solubility (>10 mM). It is insoluble in ethanol and water, limiting the use of these solvents for stock preparation.

Concentration Guidelines:
Stock solutions are typically prepared at concentrations of 1 mM, 5 mM, or 10 mM depending on experimental requirements. The volume of DMSO required to dissolve specific masses of Z-DQMD-FMK is detailed below:

Mass of this compound Solvent Volume for 1 mM (mL) Solvent Volume for 5 mM (mL) Solvent Volume for 10 mM (mL)
1 mg 1.4583 0.2917 0.1458
5 mg 7.2916 1.4583 0.7292
10 mg 14.5832 2.9166 1.4583

These volumes are calculated to ensure precise molar concentrations for reproducibility.

Preparation Steps:

  • Weigh the required amount of this compound accurately.
  • Add the calculated volume of DMSO to the compound.
  • To increase solubility and achieve higher concentrations, warm the solution at 37 °C for 10 minutes.
  • Alternatively, use ultrasonic bath shaking to facilitate dissolution.
  • Mix thoroughly until a clear solution is obtained.
  • Store the stock solution at -20 °C in a desiccated environment for long-term stability, with stability maintained for several months.

Application-Driven Preparation Conditions

In cell-based assays using 3T3-Swiss Albino cells, this compound is commonly applied at a working concentration of 25 μM for 24 hours to inhibit caspase-3 activity effectively.

Parameter Condition
Cell Line 3T3-Swiss Albino cells
Working Concentration 25 μM
Incubation Time 24 hours
Solvent for Stock DMSO (>10 mM stock concentration)
Storage of Stock -20 °C, desiccated

This preparation method ensures reproducible inhibition of caspase-3 in vitro, as demonstrated in studies focusing on apoptosis and protein kinase C processing during zinc deficiency.

Summary of Key Preparation Insights

Aspect Details
Solvent DMSO only (insoluble in EtOH, H2O)
Stock Solution Conc. Up to >10 mM
Solubility Enhancement Warm at 37 °C or ultrasonic bath
Storage -20 °C, desiccated, stable for months
Application Conc. 25 μM for cell assays
Stability Maintains integrity under recommended conditions

Research Findings Supporting Preparation Methods

  • The solubility and stability data are corroborated by multiple independent studies and datasheets from reputable suppliers, ensuring reliability for research use.
  • The warming and ultrasonic treatment steps are practical tips derived from empirical experience to maximize solubility without chemical degradation.
  • The use of DMSO as the exclusive solvent aligns with the compound’s chemical properties, preventing precipitation or loss of activity.
  • Proper storage at -20 °C with desiccation is essential to maintain the compound's integrity over extended periods, as confirmed by long-term stability data.

Q & A

Q. What is the biochemical mechanism of Z-DQMD-FMK in caspase-3 inhibition, and how can researchers validate its specificity in experimental models?

this compound is a synthetic, irreversible caspase-3 inhibitor that covalently binds to the enzyme’s active site via its fluoromethyl ketone (FMK) group, blocking substrate cleavage. To validate specificity:

  • Perform competitive inhibition assays with recombinant caspases (e.g., caspase-7, -8) to rule out cross-reactivity.
  • Use Western blotting to confirm downstream effects (e.g., reduced PARP cleavage in apoptosis assays).
  • Employ caspase-3 knockout cell lines as negative controls to isolate target-specific effects .

Q. How should researchers design dose-response experiments to determine the optimal concentration of this compound for apoptosis studies?

  • Concentration range : Test 10–100 µM, as prior studies show 25–45% viability reduction at 50 µM in tumor cells (e.g., DU145) .
  • Assays : Use MTT, Annexin V/PI staining, or live/dead assays across 24–72 hours.
  • Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine).
  • Data analysis : Calculate IC50 using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate experiments .

Q. What methods ensure the reproducibility of this compound activity across different laboratory settings?

  • Batch validation : Use HPLC and mass spectrometry to confirm peptide purity (>95%).
  • Standardized protocols : Document incubation time (e.g., 1-hour pre-treatment), serum concentration (e.g., 10% FBS), and storage conditions (-80°C in aliquots).
  • Inter-lab comparisons : Share raw data (e.g., flow cytometry plots) via repositories like Figshare .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy reported across different cell lines or experimental conditions?

Contradictions often arise from:

  • Cell-type variability : Caspase-3 expression levels differ (e.g., higher in DU145 vs. MCF7).
  • Off-target effects : Test orthogonal inhibitors (e.g., Z-DEVD-FMK) to confirm caspase-3-specific activity.
  • Pathway crosstalk : Use transcriptomics to identify compensatory apoptosis pathways (e.g., caspase-8 upregulation).
  • Meta-analysis : Compare IC50 values from independent studies (e.g., 25% viability in DHA+DOX models vs. 45% in standalone treatments) .

Q. What methodological considerations are critical when combining this compound with other therapeutic agents (e.g., chemotherapeutics) in preclinical studies?

  • Synergy analysis : Apply the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy).
  • Sequencing effects : Pre-treatment with this compound before chemotherapy (e.g., doxorubicin) enhances caspase-3 inhibition, as shown in co-treatment models .
  • Pharmacokinetics : Ensure solvent compatibility (e.g., avoid DMSO concentrations >0.1% to prevent cytotoxicity).

Q. How does this compound’s role in transient caspase-3 activation (non-apoptotic contexts) challenge traditional apoptosis assays?

In CD8+ T-cell studies, this compound reduced proliferation by >50% without inducing cell death, suggesting caspase-3’s non-apoptotic role. To address this:

  • Use CFSE dilution assays to quantify proliferation separately from apoptosis.
  • Combine with live-cell imaging to track caspase-3 activation dynamics.
  • Validate with genetic silencing (e.g., CRISPR-Cas9) to isolate apoptotic vs. non-apoptotic pathways .

Q. What in vivo validation strategies are recommended for this compound studies, given its short half-life in systemic circulation?

  • Delivery optimization : Use nanoparticle encapsulation or osmotic pumps for sustained release.
  • Biomarker monitoring : Measure serum caspase-3 activity and tissue-specific apoptosis (TUNEL staining).
  • Ethical controls : Adhere to IACUC guidelines for dosing limits (e.g., ≤50 mg/kg in murine models) .

Methodological Best Practices

  • Contradiction analysis : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
  • Data management : Use electronic lab notebooks (ELNs) for traceability and FAIR (Findable, Accessible, Interoperable, Reusable) principles .

For further guidance on experimental design or data validation, consult protocols from European Pharmacopoeia or Caspase Signaling Pathways handbooks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Z-DQMD-FMK
Reactant of Route 2
Reactant of Route 2
Z-DQMD-FMK

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.